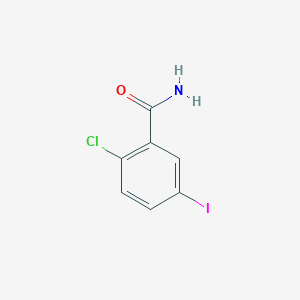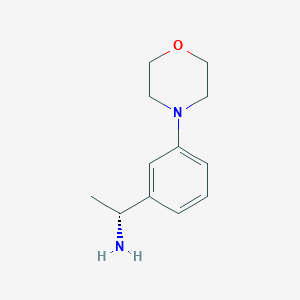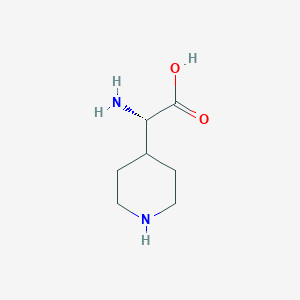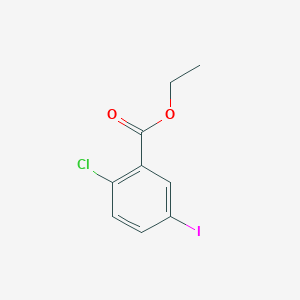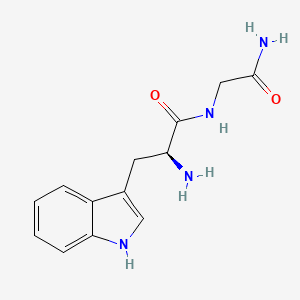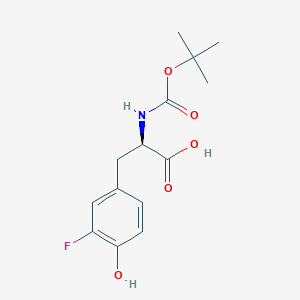
2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Descripción general
Descripción
6’‘-Chloro-[3,2’:5’,3’‘]-terpyridine is a heterocyclic compound that belongs to the terpyridine family Terpyridines are known for their ability to form stable complexes with transition metals, making them valuable in various fields such as coordination chemistry, catalysis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’‘-Chloro-[3,2’:5’,3’']-terpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the precursor compounds, which are usually pyridine derivatives.
Coupling Reaction: The chlorinated pyridine derivative is then coupled with other pyridine units through a series of condensation reactions, often catalyzed by transition metals like palladium or copper.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 6’‘-Chloro-[3,2’:5’,3’']-terpyridine.
Industrial Production Methods
In an industrial setting, the production of 6’‘-Chloro-[3,2’:5’,3’']-terpyridine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6’‘-Chloro-[3,2’:5’,3’']-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: The terpyridine moiety can coordinate with transition metals to form stable complexes.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coordination Reactions: Transition metal salts like palladium chloride or copper sulfate are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Coordination Reactions: Metal-terpyridine complexes with diverse structures and properties.
Oxidation and Reduction: Products with altered oxidation states, impacting their chemical behavior.
Aplicaciones Científicas De Investigación
6’‘-Chloro-[3,2’:5’,3’']-terpyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry, including anticancer and antimicrobial activities.
Medicine: Explored for its role in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 6’‘-Chloro-[3,2’:5’,3’']-terpyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The chlorine atom enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’6’,2’'-Terpyridine: A widely studied terpyridine derivative with similar coordination properties but lacking the chlorine atom.
4’-Chloro-2,2’6’,2’'-terpyridine: Another chlorinated terpyridine with different substitution patterns.
Uniqueness
6’‘-Chloro-[3,2’:5’,3’']-terpyridine stands out due to the specific positioning of the chlorine atom, which imparts unique electronic and steric effects. This enhances its reactivity and makes it a valuable compound for specialized applications in coordination chemistry and materials science.
Propiedades
IUPAC Name |
2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-15-6-4-12(10-19-15)11-3-5-14(18-9-11)13-2-1-7-17-8-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAGORVNAKFNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654770 | |
| Record name | 3~6~-Chloro-1~3~,2~2~:2~5~,3~3~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-13-5 | |
| Record name | 3~6~-Chloro-1~3~,2~2~:2~5~,3~3~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



